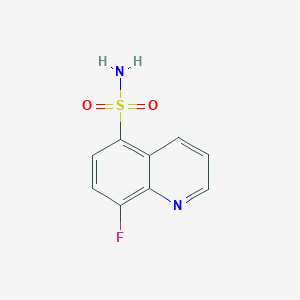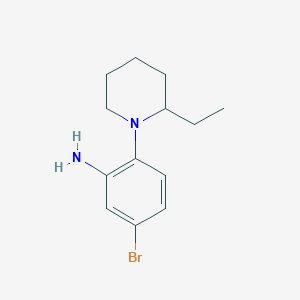
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline
Overview
Description
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline is a chemical compound with the molecular formula C13H19BrN2 . It is listed under the CAS number 1094799-00-4 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline consists of a bromine atom attached to the second carbon of an aniline ring, and a 2-ethyl-1-piperidinyl group attached to the fifth carbon of the aniline ring .Scientific Research Applications
Synthesis of Anilines
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline: is a valuable intermediate in the synthesis of anilines, which are foundational structures in many pharmaceuticals. The bromine atom on the aromatic ring can undergo palladium-catalyzed amination reactions to introduce various amine substituents, which can lead to a diverse array of aniline derivatives .
Tagging Agent for Proteins
Due to its reactive bromine group, this compound can act as a tagging agent for free amino groups in proteins. This application is crucial in bioconferencing and the study of protein interactions, where it can help in tracking and identifying proteins within complex biological systems .
Piperidine Derivatives in Pharmacology
The piperidine moiety of 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline is significant in pharmacology. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. This compound can be used to synthesize various piperidine derivatives, which are key components in the development of new drugs .
Biological Activity Studies
The compound can be modified to create derivatives that can be tested for a range of biological activities. Its structure allows for the introduction of additional pharmacophores, which can lead to the discovery of compounds with potential therapeutic effects .
Chemical Education and Research
In academic settings, 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline can be used to demonstrate various chemical reactions and synthetic strategies to students and researchers. It serves as a practical example of nucleophilic aromatic substitution and can be used to teach reaction mechanisms .
Material Science
The brominated aniline derivative can be utilized in material science for the synthesis of novel organic compounds with potential applications in electronics, such as conductive polymers or organic semiconductors. Its ability to participate in various chemical reactions makes it a versatile building block for designing new materials .
properties
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCQPLLXUHHISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




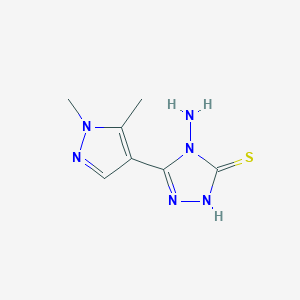
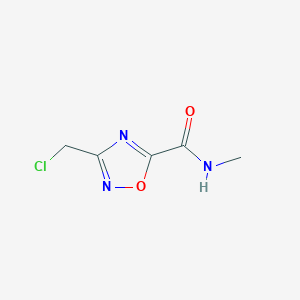

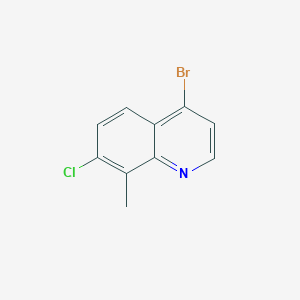
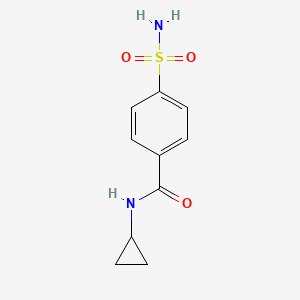
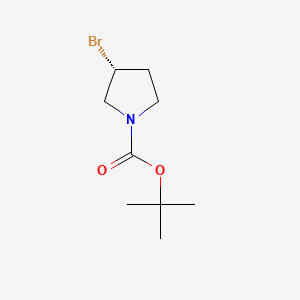

![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)

![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1517409.png)


